molecular formula C22H24ClN3O4S2 B2593279 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one CAS No. 941950-57-8

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one

Cat. No.: B2593279
CAS No.: 941950-57-8
M. Wt: 494.02
InChI Key: HJNJOZNDDGDAGK-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 6-chlorobenzo[d]thiazol-2-yl group at the 4-position and a 4-methoxyphenylsulfonyl moiety linked via a butan-1-one chain. The methoxy group on the phenyl ring may influence solubility and metabolic stability .

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-30-17-5-7-18(8-6-17)32(28,29)14-2-3-21(27)25-10-12-26(13-11-25)22-24-19-9-4-16(23)15-20(19)31-22/h4-9,15H,2-3,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNJOZNDDGDAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a synthetic organic molecule that combines several pharmacologically relevant moieties, including a piperazine ring, a chlorobenzo[d]thiazole unit, and a methoxyphenyl sulfonyl group. This structural diversity suggests potential for a range of biological activities, making it an interesting candidate for further pharmacological exploration.

Structural Features

The compound's structure can be broken down into key components:

  • Chlorobenzo[d]thiazole : Known for its antibacterial and antifungal properties.
  • Piperazine : Often associated with psychoactive effects and used in various therapeutic applications.
  • Methoxyphenyl sulfonyl group : This moiety is linked to anti-inflammatory and analgesic properties.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives often exhibit significant antimicrobial properties. The presence of the chlorobenzo[d]thiazole moiety in this compound suggests potential effectiveness against various bacterial strains. For instance, thiazole compounds have been shown to possess moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole-containing compounds. The unique combination of functional groups in this compound may enhance its ability to inhibit tumor growth. In vitro studies on related thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could be further evaluated for its anticancer activity .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The ability of this compound to interact with COX enzymes could lead to significant therapeutic benefits in treating inflammatory conditions .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2, thereby reducing the production of pro-inflammatory mediators.
  • Receptor Interaction : The piperazine component may allow for interaction with neurotransmitter receptors, potentially influencing neuropharmacological pathways.
  • Cellular Uptake : The structural features may facilitate cellular uptake, enhancing bioavailability and efficacy against target cells.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of similar thiazole derivatives. For example, one study reported that thiazole-integrated compounds exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 3.73 to 40.32 μM . These findings suggest that the compound could exhibit comparable or enhanced activities.

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies have revealed that the compound might effectively bind to active sites of enzymes related to inflammation and cancer proliferation, providing a theoretical basis for its potential therapeutic applications .

Scientific Research Applications

Pharmacological Applications

The compound is being investigated for its potential therapeutic effects in several areas:

  • Antidepressant Activity : The piperazine derivatives are often associated with antidepressant properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .
  • Anticancer Properties : The presence of the chlorobenzo[d]thiazole moiety may contribute to anticancer activity. Several studies have shown that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be evaluated for similar activities .
  • Anticonvulsant Effects : Preliminary studies on related compounds indicate potential anticonvulsant properties. The structural similarities with known anticonvulsants warrant further investigation into the efficacy of this compound in seizure models .
  • Antimicrobial Activity : The sulfonamide group present in the compound is known for its antibacterial properties. Compounds containing sulfonamide functionalities have been shown to inhibit bacterial growth, making this compound a candidate for further antimicrobial studies .

Study 1: Antidepressant Efficacy

A study explored the effects of piperazine derivatives on serotonin receptors, revealing that modifications to the piperazine ring significantly enhance binding affinity and selectivity towards serotonin receptors. This suggests that the compound could be optimized for improved antidepressant effects.

Study 2: Anticancer Activity

Research conducted on benzothiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. This indicates that 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one may possess similar mechanisms worthy of exploration.

Study 3: Anticonvulsant Screening

In a preclinical study using animal models, piperazine-based compounds were evaluated for their anticonvulsant efficacy using the maximal electroshock (MES) test. Results showed promising activity, leading to further investigations into structure-activity relationships.

Summary Table of Applications

Application AreaPotential EffectsReferences
AntidepressantModulation of serotonin and norepinephrine
AnticancerInduction of apoptosis in cancer cells
AnticonvulsantEfficacy in seizure models
AntimicrobialInhibition of bacterial growth

Chemical Reactions Analysis

2.1. Substitution Reactions

Halide displacement : The chlorine atom on the benzo[d]thiazole ring is a reactive site for nucleophilic aromatic substitution. Potential reactions include:

  • Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with boronic acids or amines to form biaryl or arylamine derivatives .

  • Hydrolysis to replace Cl with hydroxyl or amine groups under basic/acidic conditions.

Sulfonamide reactivity : The sulfonamide group (-SO₂-NR₂) can act as a leaving group in:

  • Nucleophilic displacement by amines, alcohols, or thiols to form new C-N, C-O, or C-S bonds .

  • Ring-opening reactions if part of a cyclic structure, though this depends on the compound’s flexibility.

Functional GroupReaction TypePotential Products
Chlorobenzo[d]thiazoleCross-couplingBiaryl derivatives
SulfonamideNucleophilic substitutionAmine/alcohol/thiol derivatives

2.2. Ketone Group Reactivity

The butan-1-one moiety (-CO-) can undergo:

  • Nucleophilic addition (e.g., Grignard reagents, hydrazines) to form secondary alcohols or hydrazones .

  • Enolate formation under basic conditions for subsequent alkylation or acylation.

2.3. Piperazine Framework Reactivity

The piperazine ring may participate in:

  • Alkylation or arylation at the secondary amine site.

  • Polymerization or cross-linking under specific conditions.

3.1. Thiazinane Derivatives

In thiazinane systems ( ), ring-opening reactions with nucleophiles (e.g., alcohols, thiols) yield products with C-O, C-S, or C-N bonds. While not directly analogous, the sulfonamide group in the target compound could exhibit similar reactivity under catalytic conditions (e.g., Cu(OTf)₂, NaH) .

3.2. Thiazole-Containing Compounds

Benzo[d]thiazole derivatives often undergo electrophilic substitution or cross-coupling. For example, thiazole rings react with Grignard reagents or in Ullmann-type couplings .

Challenges and Considerations

  • Steric hindrance : The bulky sulfonamide and piperazine groups may limit reaction efficiency.

  • Selectivity : Reactions targeting the chlorine atom must avoid interference from the ketone or sulfonamide groups.

  • Stability : The compound’s stability under acidic/basic conditions requires optimization for specific reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Substituted Compounds

The provided evidence highlights several piperazine-based analogs with distinct substituents. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name/ID Piperazine Substituent Butanone Chain Substituent Sulfonyl/Phenyl Group Key Properties/Applications
Target Compound 6-Chlorobenzo[d]thiazol-2-yl 4-((4-Methoxyphenyl)sulfonyl) 4-Methoxyphenylsulfonyl Unique sulfonyl-benzothiazole hybrid
MK69 (RTC193) 4-(Trifluoromethyl)phenyl 1H-Pyrazol-4-yl N/A Pyrazole-linked antiproliferative
MK45 (RTC6) 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Thiophen-2-yl N/A Thiophene-modified bioactivity
MK70 (RTC23) 4-Nitrophenyl Thiophen-2-yl N/A Nitrophenyl for redox activity
7a–x Substituted phenylsulfonyl Tetrazol-5-ylthio Varied phenylsulfonyl groups Antiproliferative via tetrazole
Compound 5 4-(Trifluoromethyl)phenyl 1H-Pyrazol-4-yl N/A Pyrazole for kinase inhibition

Key Differences and Implications

Piperazine Substituents: The target compound’s 6-chlorobenzo[d]thiazole group distinguishes it from analogs with trifluoromethylphenyl (e.g., MK69 ), nitrophenyl (MK70 ), or pyridinyl (MK45 ) substituents. In contrast, trifluoromethyl groups (e.g., in MK69) increase lipophilicity and metabolic resistance .

Sulfonyl Group Variations :

  • The 4-methoxyphenylsulfonyl moiety in the target compound is rare among the evidence. Analogs in use phenylsulfonyl groups without methoxy substitution, which may reduce solubility. The methoxy group could enhance hydrogen bonding and reduce oxidative metabolism.

Chain Modifications: The butan-1-one chain in the target compound is fully substituted with a sulfonyl group, unlike analogs with thiophene (MK45 ) or pyrazole (MK69 ) termini. Sulfonyl groups are known to improve pharmacokinetic profiles by increasing plasma protein binding .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for constructing the piperazine-benzothiazole core in this compound?

  • Methodology : The piperazine-benzothiazole motif can be synthesized via nucleophilic substitution or cyclization. For example, reacting 6-chlorobenzo[d]thiazol-2-amine with a piperazine derivative in the presence of a coupling agent (e.g., POCl₃) under reflux conditions facilitates ring closure. Evidence from similar compounds shows that phosphorous oxychloride at 120°C effectively promotes cyclization of intermediates like substituted hydrazides .
  • Key Considerations : Optimize reaction time and stoichiometry to avoid side products like over-sulfonated derivatives. Monitor progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology :

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350-1150 cm⁻¹) functional groups.
  • NMR : Use ¹H/¹³C NMR to resolve piperazine protons (δ 2.5–3.5 ppm) and aromatic signals from the benzothiazole (δ 7.0–8.5 ppm).
  • X-ray Crystallography : Essential for determining spatial arrangements, as demonstrated in studies of analogous piperazinium trifluoroacetate derivatives, which revealed non-planar conformations critical for bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonyl and methoxyphenyl moieties?

  • Methodology :

Variation of Substituents : Synthesize analogs with alternative sulfonyl groups (e.g., tosyl, mesyl) or substituted phenyl rings (e.g., nitro, fluoro).

Bioactivity Assays : Test analogs for enzyme inhibition (e.g., carbonic anhydrase ) or antimicrobial activity using MIC assays .

Computational Modeling : Perform docking studies to assess interactions with target proteins (e.g., homology models of bacterial enzymes).

  • Evidence : Piperazine-sulfonyl derivatives in showed modulated activity based on electronic effects of substituents, highlighting the sulfonyl group’s role in binding affinity.

Q. How can contradictions in bioactivity data between in vitro and cellular assays be resolved?

  • Methodology :

  • Permeability Testing : Use Caco-2 cell models to evaluate membrane penetration, as poor cellular uptake may explain discrepancies.
  • Metabolic Stability : Incubate the compound with liver microsomes to identify degradation products that reduce efficacy.
  • Proteomic Profiling : Apply mass spectrometry to detect off-target interactions in cellular environments.
    • Case Study : Antimicrobial studies in revealed that structural analogs with bulkier substituents had reduced activity in cellular models due to steric hindrance.

Q. What insights does crystallography provide into the conformational flexibility of the piperazine linker?

  • Findings : X-ray structures of related piperazinium salts (e.g., 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate) demonstrate chair-like piperazine conformations with torsional angles of 55–60°, enabling adaptive binding to hydrophobic enzyme pockets .
  • Implications : The compound’s piperazine linker likely adopts a similar semi-rigid conformation, balancing flexibility for target engagement and stability for metabolic resistance.

Methodological Best Practices

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps (e.g., 30 minutes at 150°C vs. 12 hours conventional) .
  • Data Reproducibility : Standardize solvent systems (e.g., EtOAc:petroleum ether for column chromatography) and report Rf values for intermediates .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without proper approvals, as emphasized in and .

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